Cas no 1357624-97-5 (1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-)

1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]- structure
1357624-97-5 structure
商品名:1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-
CAS番号:1357624-97-5
MF:C9H7F3N2S
メガワット:232.225490808487
MDL:MFCD29066191
CID:5169490

1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]- 化学的及び物理的性質

名前と識別子

    • 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-
    • MDL: MFCD29066191
    • インチ: 1S/C9H7F3N2S/c1-5-2-3-6-7(4-5)14-8(13-6)15-9(10,11)12/h2-4H,1H3,(H,13,14)
    • InChIKey: VNKPJBINNDYSBW-UHFFFAOYSA-N
    • ほほえんだ: C1(SC(F)(F)F)NC2=CC(C)=CC=C2N=1

1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB275329-1 g
6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole; .
1357624-97-5
1g
€690.00 2023-04-26
abcr
AB275329-1g
6-Methyl-2-(trifluoromethylthio)-1H-benzimidazole; .
1357624-97-5
1g
€690.00 2025-02-27

1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]- 関連文献

1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-に関する追加情報

Introduction to 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] (CAS No. 1357624-97-5)

The compound 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] (CAS No. 1357624-97-5) is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical and medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the benzimidazole class, which is well-known for its broad spectrum of pharmacological properties, including antimicrobial, antiviral, and anticancer effects. The presence of a methyl group at the 6-position and a trifluoromethylthio substituent at the 2-position introduces specific electronic and steric properties that make this molecule of particular interest for further investigation.

Benzimidazoles are a class of nitrogen-containing heterocycles that consist of a benzene ring fused to a pyridazine ring. The structural framework of benzimidazoles provides a versatile platform for drug design due to its ability to interact with biological targets such as enzymes and receptors. The 6-methyl-2-[(trifluoromethyl)thio] derivative of benzimidazole is particularly noteworthy because the trifluoromethylthio group can modulate the electronic properties of the molecule, enhancing its binding affinity to biological targets. This modification has been widely employed in medicinal chemistry to improve metabolic stability and bioavailability.

Recent studies have highlighted the importance of trifluoromethyl-containing compounds in drug development. The trifluoromethyl group is known to increase lipophilicity, reduce metabolic clearance, and enhance binding interactions with biological targets. In the case of 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio], the combination of these features suggests that it may exhibit enhanced pharmacological activity compared to its parent compounds. This has led to increased interest in exploring its potential as a lead compound for the development of new therapeutic agents.

The synthesis of 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the trifluoromethylthio group necessitates specialized synthetic methodologies, such as metal-catalyzed cross-coupling reactions or nucleophilic substitution reactions, which are well-established in modern organic synthesis. The successful preparation of this compound demonstrates the growing capability in constructing complex heterocyclic structures, which is crucial for developing novel pharmaceuticals.

One of the most compelling aspects of this compound is its potential application in oncology research. Benzimidazole derivatives have shown promise as inhibitors of various kinases and enzymes involved in cancer progression. The structural features of 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] make it a candidate for further exploration as an anticancer agent. Preliminary computational studies suggest that this molecule may interact with key cancer-related proteins, potentially leading to the development of new targeted therapies.

In addition to its oncological potential, this compound has also been investigated for its antimicrobial properties. Benzimidazoles are known to exhibit activity against a wide range of microorganisms, including bacteria and fungi. The introduction of the trifluoromethylthio group may enhance these antimicrobial effects by improving membrane penetration and binding affinity to microbial targets. This makes 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] a promising candidate for developing novel antimicrobial agents to combat drug-resistant pathogens.

The chemical properties of 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] also make it an interesting subject for material science applications. The presence of both electron-withdrawing and electron-donating groups allows for tuning its electronic properties, making it suitable for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for designing new materials with enhanced charge transport properties.

Recent advances in computational chemistry have enabled more accurate predictions of the pharmacological properties of complex molecules like 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]. Molecular docking studies have been performed to evaluate its binding interactions with various biological targets, providing valuable insights into its potential therapeutic applications. These studies have identified key residues on target proteins that are likely involved in binding this compound, offering guidance for further optimization.

The future direction of research on 1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] will likely focus on improving its pharmacokinetic properties and exploring new therapeutic indications. Pharmacokinetic optimization will involve modifications such as prodrugs or analogs designed to enhance absorption, distribution, metabolism, excretion (ADME), and toxicity profiles. Additionally, investigating new biological targets will expand its therapeutic potential beyond oncology and antimicrobial applications.

In conclusion,1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio] (CAS No. 1357624-97-5) is a structurally unique compound with significant potential in pharmaceutical research. Its combination of electronic and steric features makes it an attractive candidate for developing new therapeutic agents with applications in oncology and antimicrobial therapy. Further research will be essential to fully realize its potential as a lead compound for drug discovery efforts.

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Amadis Chemical Company Limited
(CAS:1357624-97-5)1H-Benzimidazole, 6-methyl-2-[(trifluoromethyl)thio]-
A1127569
清らかである:99%
はかる:1g
価格 ($):409.0